N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
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Overview
Description
“N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . It’s a derivative of 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in isopropanol, followed by the addition of concentrated HCl . The mixtures are typically refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidin-4-one ring . The compound also contains a methanesulfonamide group attached to an ethyl group, which is further connected to the thieno[2,3-d]pyrimidin-4-one core .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by its functional groups. The presence of the thieno[2,3-d]pyrimidin-4-one core suggests that it might undergo reactions typical of heterocyclic compounds . The methanesulfonamide group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The compound’s molecular weight is likely to be less than 400, and it may have a ClogP value less than 4, suggesting that it could maintain drug-likeness during lead optimization .Scientific Research Applications
Anticancer Activity
A study reported the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its anticancer activities. The compound demonstrated marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, showcasing promising anticancer activity. The molecular docking studies indicated potential activity in inhibiting specific protein targets related to cancer progression (Huang et al., 2020).
Molecular and Supramolecular Structures
Another research focus is on the molecular and supramolecular structures of derivatives like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide. These studies provide insights into the interactions and conformations that influence the chemical and physical properties of these compounds. For example, different sulfonamide derivatives were examined for their structural characteristics, highlighting how subtle changes in molecular structure can affect their supramolecular assembly and potential applications in material science and catalysis (Jacobs et al., 2013).
Synthesis and Biological Activity
The synthesis and evaluation of thio-aryl methane sulfonamide derivatives of 4-quinazolinone and thieno[2,3-d]pyrimidin-4-one were pursued as part of the design of sulfur bioisosteres of selective COX-2 inhibitor drugs. These derivatives illustrate the compound's versatility and potential as a scaffold for developing new therapeutic agents with targeted biological activities (Perdicaro et al., 2008).
Antibacterial Agents
Research aimed at creating new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents led to the development of various derivatives with significant antibacterial activities. This highlights the potential of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide and its derivatives in contributing to the development of new antibacterial treatments (Azab et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-7-12-9-8(3-6-17-9)10(14)13(7)5-4-11-18(2,15)16/h3,6,11H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVGBQCCTPPMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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